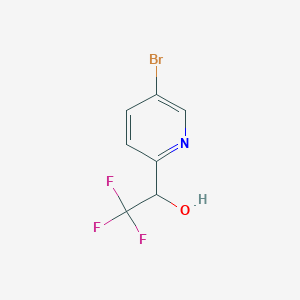

1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethanol

Description

Properties

IUPAC Name |

1-(5-bromopyridin-2-yl)-2,2,2-trifluoroethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF3NO/c8-4-1-2-5(12-3-4)6(13)7(9,10)11/h1-3,6,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUZRCEJNPBFIDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Br)C(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40736790 | |

| Record name | 1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40736790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917397-92-3 | |

| Record name | 1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40736790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Synthesis via Nucleophilic Substitution on Bromopyridine Precursors

A common approach to prepare 1-(5-bromopyridin-2-yl)-2,2,2-trifluoroethanol involves nucleophilic substitution of a suitable 5-bromopyridin-2-yl precursor with a trifluoroethanol source or its derivatives.

- Starting Material: 5-Bromopyridin-2-yl halides or derivatives.

- Nucleophile: Sodium 2,2,2-trifluoroethoxide, generated by deprotonating 2,2,2-trifluoroethanol with sodium metal or a strong base.

- Catalysts: Copper-containing catalysts such as copper(II) sulfate (CuSO4) are employed to facilitate the substitution.

- Solvent: Aprotic polar solvents like N,N-dimethylformamide (DMF) are preferred to dissolve both organic and inorganic reagents.

- Conditions: Heating at 85–105°C for several hours under inert atmosphere to promote efficient substitution.

This method is adapted from related processes used to prepare trifluoroethoxy-substituted aromatic compounds, such as the preparation of 2,5-bis(2,2,2-trifluoroethoxy) derivatives from dibromotoluene precursors. The trifluoroethoxide anion displaces the bromine substituent on the pyridine ring, yielding the trifluoroethanol derivative.

Reduction of 1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethanone

An alternative route involves the reduction of the corresponding ketone, 1-(5-bromopyridin-2-yl)-2,2,2-trifluoroethanone, to the trifluoroethanol.

- Ketone Preparation: The ketone is synthesized by bromination of 2-acetylpyridine followed by trifluoromethylation or via cross-coupling methods involving trifluoromethylated intermediates.

- Reduction Step: Enzymatic or chemical reduction methods are employed to convert the ketone carbonyl to the alcohol.

- Enzymatic Reduction: Using ketoreductases or alcohol dehydrogenases under mild conditions to achieve stereoselective reduction.

- Chemical Reduction: Employing reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in appropriate solvents.

- Reaction Conditions: Typically carried out at low to moderate temperatures (0–25°C) to prevent side reactions.

- Purification: The product is isolated by extraction and chromatographic techniques.

This two-step approach allows for precise control over the stereochemistry of the trifluoroethanol moiety and is supported by spectroscopic characterization methods such as ^1H-NMR and HPLC to confirm purity and structure.

Detailed Research Findings and Reaction Optimization

- Catalyst Efficiency: Copper(II) sulfate has been identified as an effective catalyst for nucleophilic substitution reactions involving trifluoroethoxide ions, enabling high conversion rates at moderate temperatures (85–105°C).

- Base Selection: Sodium metal or sodium hydride is commonly used to generate sodium trifluoroethoxide in situ, providing a strong nucleophile for aromatic substitution.

- Solvent Effects: DMF is preferred due to its high polarity and ability to stabilize ionic intermediates, improving reaction rates and yields.

- Reaction Time: Optimal reaction times range from 4 to 6 hours, balancing conversion and minimizing byproduct formation.

- Purification: Filtration to remove manganese oxide byproducts (in oxidation steps) and recrystallization from aqueous methanol solutions enhance product purity.

- Yield: Reported yields for analogous trifluoroethoxy-substituted aromatic compounds exceed 80%, suggesting similar efficiency can be expected for this compound synthesis.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Catalyst | Solvent | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|---|---|

| Nucleophilic substitution | 5-Bromopyridin-2-yl halide | Sodium 2,2,2-trifluoroethoxide | CuSO4 | DMF | 85–105°C, 4–6 h | Direct installation of trifluoroethanol group; high yield | Requires strong base and copper catalyst; sensitive to moisture |

| Reduction of ketone intermediate | 1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethanone | NaBH4 or enzymatic reductase | None or biocatalyst | Methanol or aqueous buffer | 0–25°C, several hours | Stereoselective; mild conditions | Requires prior ketone synthesis; possible over-reduction |

| Cross-coupling (for ketone precursor) | 5-Bromo-2-pyridyl boronic acid + trifluoromethylated reagents | Pd(PPh3)4 | Pd catalyst | 1,4-Dioxane/water | 100°C, several hours | Versatile; scalable | Multi-step; expensive catalysts |

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethanol undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.

Oxidation and Reduction Reactions: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.

Major Products Formed:

Substitution Reactions: Products include various substituted pyridines, depending on the nucleophile used.

Oxidation and Reduction Reactions: Products include oxidized or reduced derivatives of the original compound.

Scientific Research Applications

1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethanol involves its interaction with specific molecular targets and pathways. The trifluoroethanol group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The bromopyridine moiety can participate in various chemical reactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Data Tables

Table 2: Solubility and Reactivity Trends

| Compound | Solubility in TFE | Hydrogen Bonding Capacity | Reactivity in Cross-Couplings |

|---|---|---|---|

| 1-(5-Bromopyridin-2-yl)-2,2,2-TFE | High | Moderate | High (pyridine coordination) |

| 1-(4-Bromophenyl)-2,2,2-TFE | Moderate | High | Moderate |

| 1-(9-Anthryl)-2,2,2-TFE | Low | Low | Low (steric hindrance) |

Biological Activity

1-(5-Bromopyridin-2-yl)-2,2,2-trifluoroethanol is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound is characterized by the presence of a brominated pyridine ring and a trifluoroethanol moiety. The structure can be represented as follows:

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of bromopyridine have shown promise in inhibiting cancer cell proliferation. In a study evaluating the cytotoxic effects of related compounds on various cancer cell lines (Jurkat, HeLa, MCF-7), it was found that these compounds could effectively induce cell cycle arrest and apoptosis .

Table 1: Cytotoxicity of Related Compounds

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| BPU | Jurkat | 4.64 | Induces sub-G1 phase arrest |

| BPU | HeLa | 6.10 | Apoptosis induction |

| BPU | MCF-7 | 5.20 | Cell cycle disruption |

Enzyme Inhibition

The biological activity of this compound may also involve inhibition of key enzymes, including monoamine oxidases (MAOs) and cholinesterases (ChEs). These enzymes are crucial in various neurological disorders and cancer progression.

Table 2: Inhibition Potency against MAOs and ChEs

| Enzyme Type | Inhibition Potency (IC50) |

|---|---|

| MAO A | ~1 µM |

| MAO B | ~0.89 µM |

| AChE | ~7 µM |

| BChE | ~8 µM |

These findings suggest that the compound may possess neuroprotective properties alongside its anticancer effects.

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the trifluoroethanol group enhances the compound's ability to interact with biological targets due to its unique electronic properties.

Case Studies

- Study on Anticancer Properties : A recent investigation into the anticancer potential of similar brominated pyridine derivatives demonstrated significant cytotoxic effects on various tumor cell lines. The study utilized flow cytometry to analyze cell cycle progression and found that these compounds effectively induced apoptosis in cancer cells .

- Neuroprotective Effects : Another study highlighted the neuroprotective effects of related compounds against oxidative stress-induced damage in neuronal cell lines. The results indicated that these compounds could enhance cell viability in the presence of neurotoxic agents .

Q & A

Q. Table 1: Comparison of Synthetic Methods

| Method | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Tosylation | Tosyl chloride, DCM, 0°C | 65-75 | |

| Hydrazine cyclization | Hydrazine hydrate, KOH, ethanol | 70-80 | |

| Enantioselective synthesis | Chiral ligands, Pd catalysis | 50-60 |

Basic: What physicochemical properties are critical for characterizing this compound?

Methodological Answer:

Key properties include:

- Melting point : Pyridine derivatives with bromo and trifluoro groups often exhibit mp ranges of 78–124°C, influenced by substituent polarity .

- Solubility : High lipophilicity due to trifluoroethanol and bromine; solubility in DMSO or THF is common for similar structures .

- Spectroscopic data :

- ¹H NMR : Downfield shifts for pyridine protons (δ 8.5–9.0 ppm) and trifluoroethanol groups (δ 4.5–5.0 ppm) .

- IR : Stretching vibrations for C-F (~1200 cm⁻¹) and O-H (~3400 cm⁻¹) .

Advanced: How does the bromopyridine-trifluoroethanol motif influence biological activity in drug discovery?

Methodological Answer:

- Antifungal activity : Trifluoromethyl groups enhance membrane permeability, while bromine increases electrophilicity for target binding. In vitro agar diffusion assays show MIC values <10 µM for analogs .

- Cardiovascular models : Mouse ECG studies reveal β-blocker-like activity in related compounds, suggesting potential for modulating ion channels .

- Bioisosteric replacement : The trifluoroethanol group can mimic carboxylic acids, improving metabolic stability in pharmacokinetic studies .

Advanced: What structural insights can crystallography provide for this compound?

Methodological Answer:

X-ray crystallography reveals:

Q. Table 2: Selected Crystallographic Data

| Parameter | Value (Å/°) | Reference |

|---|---|---|

| Br1–C17 bond length | 1.89 Å | |

| O1–C13–C14 angle | 121.0° | |

| Dihedral angle (pyridine) | 5.2° |

Advanced: How can mechanistic studies resolve contradictions in reactivity or bioactivity data?

Methodological Answer:

- Isotope labeling : Use deuterated solvents (e.g., D₂O) to track proton transfer in trifluoroethanol dehydrogenation .

- DFT calculations : Predict electrophilic sites on the pyridine ring for bromine substitution using B3LYP/6-31G* basis sets .

- SAR analysis : Compare analogs with varying substituents (e.g., 3-trifluoromethyl vs. 5-bromo) to identify pharmacophores .

Advanced: What analytical methods are suitable for quantifying this compound in complex matrices?

Methodological Answer:

- HPLC-MS : Reverse-phase C18 columns with ESI+ ionization (m/z 409.13 for [M+H]⁺) .

- Chelation-based assays : Azo derivatives (e.g., 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol) form colored complexes with transition metals, enabling UV-Vis quantification (λmax = 550 nm) .

Advanced: How does the compound’s stability under varying pH and temperature conditions impact formulation?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.